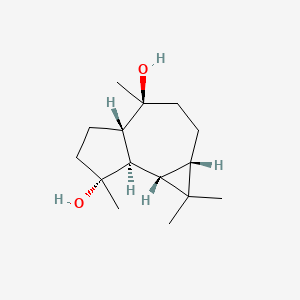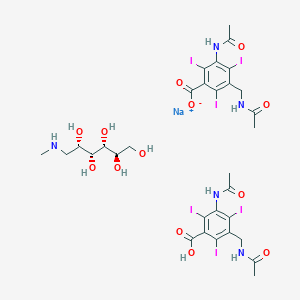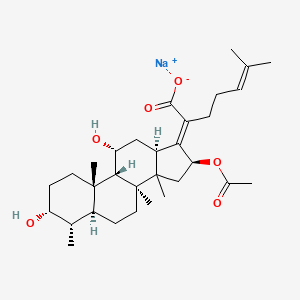
Dehydrospermidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-4-aminobutylidene]propane-1,3-diamine is an imine. It derives from a spermidine. It is a conjugate base of a N-[(E)-4-ammoniobutylidene]propane-1,3-diaminium.
Aplicaciones Científicas De Investigación
Molecular Evolution and Enzymatic Function
Dehydrospermidine is implicated in the molecular evolution of certain enzymes. A study highlights the evolution of homospermidine synthase from deoxyhypusine synthase, an enzyme involved in post-translational activation of eukaryotic initiation factor 5A (eIF5A). This transformation indicates an evolutionary shift where homospermidine synthase, originally a deoxyhypusine synthase, lost its primary function but retained a side activity, illustrating a change of function in molecular evolution (Ober, Harms, Witte, & Hartmann, 2003).
Biosynthesis and Evolution in Plant Secondary Metabolism
This compound plays a role in the biosynthesis of pyrrolizidine alkaloids, which are plant defense compounds. Its synthesis is facilitated by homospermidine synthase, a gene product evolved from deoxyhypusine synthase. This process is a classic example of the evolution of a biosynthetic pathway in plant secondary metabolism, where gene duplication and divergence lead to new metabolic capabilities (Ober & Kaltenegger, 2009).
Enzymatic Activity and Cellular Proliferation
This compound's role extends to the study of enzymatic activity in cellular contexts. For example, an investigation into the proliferation of hypothalamic neuroglia cells under osmotic stimuli revealed significant changes in enzymatic activity and glial proliferation, indicating a possible link between this compound-related enzymes and cellular responses to environmental changes (Murray, 1968).
Implications in Cancer Research and Chemotherapy
In cancer research, understanding the enzymatic pathways involving this compound and related compounds is crucial. Studies have explored the activity of enzymes like dihydropyrimidine dehydrogenase in relation to chemotherapeutic agents, highlighting the importance of these pathways in determining the effectiveness and toxicity of cancer treatments (Yen & McLeod, 2007).
Evolutionary Origin and Genetic Diversification
Research on this compound's involvement in the evolution of homospermidine synthase provides insights into the genetic diversification and adaptation in plants. This includes the study of how gene duplication, loss, and selection pressures contribute to the evolution of new functions and metabolic pathways in various plant species (Kaltenegger, Eich, & Ober, 2013).
Propiedades
Número CAS |
87556-53-4 |
|---|---|
Fórmula molecular |
C7H17N3 |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
4-(3-aminopropylimino)butan-1-amine |
InChI |
InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h6H,1-5,7-9H2 |
Clave InChI |
YAVLYBVKPXLZEQ-UHFFFAOYSA-N |
SMILES |
C(CC=NCCCN)CN |
SMILES canónico |
C(CC=NCCCN)CN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)




